2-(4-fluorophenyl)-5-phenyl-2H-tetrazole
Description
Historical Trajectories in Fluorinated Heterocycle Chemistry
The field of fluorinated heterocyclic chemistry is a relatively modern discipline, with its intensive development beginning in the post-World War II era. nih.gov The introduction of fluorine into organic molecules gained significant traction in the mid-20th century, a pivotal moment being the approval of the first fluorinated drug, Fludrocortisone, in 1954. researchgate.net This innovation sparked exponential growth in the development of fluorinated pharmaceuticals. researchgate.net
The incorporation of fluorine into heterocyclic structures, which are themselves fundamental platforms in drug discovery, represented a key advancement in medicinal chemistry. researchgate.net The carbon-fluorine bond possesses unique physicochemical properties, including high bond strength and polarity with minimal steric hindrance, which can enhance metabolic stability and improve a drug's half-life. researchgate.netresearchgate.net Fluorine's small size allows it to interact with DNA base pairs, and its presence can enhance biological activities and serve as a recognition point for enzymes. researchgate.netmdpi.com This strategic use of fluorine to modify properties like lipophilicity, bioavailability, and binding affinity has made fluorinated heterocycles a cornerstone of modern pharmaceutical and materials science research. researchgate.netresearchgate.netmdpi.com
The Unique Role of Tetrazoles in Contemporary Chemical Research
Tetrazoles, five-membered aromatic rings containing four nitrogen atoms, have garnered substantial attention in medicinal chemistry, materials science, and coordination chemistry. scirp.orgnih.gov Though not found in nature, their unique structure confers a range of valuable properties. nih.gov A primary role of the tetrazole moiety in drug design is as a bioisostere—a metabolically stable substitute—for the carboxylic acid group. nih.govnih.govacs.org This is due to its similar pKa and planar, electron-delocalized system, which allows it to mimic the biological interactions of a carboxylic acid while being more resistant to metabolic degradation. nih.govresearchgate.netimist.ma
The high nitrogen content of tetrazoles makes them useful as energetic materials and as environmentally benign gas generators. acs.org In medicinal chemistry, tetrazole derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and antihypertensive properties. nih.govresearchgate.netmdpi.com More than 20 FDA-approved drugs feature a tetrazole ring, highlighting their clinical importance. nih.gov Their ability to coordinate with metal ions also makes them valuable ligands for creating novel metal-organic frameworks. scirp.org
Rationale for Comprehensive Academic Investigation of 2-(4-fluorophenyl)-5-phenyl-2H-tetrazole
The academic investigation into this compound is driven by the strategic combination of three key structural motifs: the 2,5-disubstituted tetrazole core, the phenyl group, and the fluorophenyl group.
The 2,5-Disubstituted Tetrazole Scaffold: This specific isomeric arrangement is crucial. The N2-substitution on the tetrazole ring is a common feature in various bioactive compounds. Synthetic methods are actively being developed to achieve regioselective N2-arylation, indicating the importance of this particular isomer for targeted applications. nih.gov Methods like the copper-catalyzed cross-coupling of 5-substituted tetrazoles with boronic acids and catalyst-free reactions in water are modern approaches to creating these structures efficiently and selectively. rsc.orgnih.govacs.org
The Influence of the Fluorophenyl Group: The introduction of a fluorine atom onto the phenyl ring is a deliberate design choice. Fluorine substitution is known to significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule. mdpi.comnih.gov This can lead to enhanced biological potency, improved cell penetration, and better pharmacokinetic profiles. mdpi.com Specifically, the 4-fluoro (para) position is a common substitution that can influence protein-ligand interactions without adding significant steric bulk.
Potential as a Bioactive Agent: The combination of a tetrazole (a known carboxylic acid bioisostere) with aryl groups raises the potential for various biological activities. acs.org For instance, series of 1,5-diaryl-substituted tetrazoles have been identified as potent antiproliferative agents and tubulin polymerization inhibitors. scirp.org The investigation of this compound is a logical step in exploring the structure-activity relationships of this class of compounds, probing how the specific placement of the fluorophenyl group at the N2 position affects its potential therapeutic properties, such as antibacterial or anticancer activities. researchgate.net
Contextual Significance within Nitrogen Heterocycle Scholarship
Within the vast scholarship of nitrogen heterocycles, this compound holds significance as a model compound for studying regioselective synthesis and the impact of fluorination. The synthesis of 2,5-disubstituted tetrazoles, as opposed to their 1,5-disubstituted isomers, is a persistent challenge in synthetic chemistry. nih.gov Research into methods that favor N2-arylation, such as copper-catalyzed aerobic oxidative cross-coupling or catalyst-free Michael additions in water, contributes valuable knowledge to the synthetic chemist's toolkit. nih.govacs.org
Structure
3D Structure
Properties
IUPAC Name |
2-(4-fluorophenyl)-5-phenyltetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN4/c14-11-6-8-12(9-7-11)18-16-13(15-17-18)10-4-2-1-3-5-10/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHOQXOMWJCKFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
11.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199495 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Sophisticated Synthetic Methodologies for 2 4 Fluorophenyl 5 Phenyl 2h Tetrazole
Strategic Design of Precursor Molecules and Intermediates
The synthesis of 2,5-disubstituted tetrazoles often begins with the careful design of precursor molecules. Traditional methods have relied on SN1 and SN2 reactions using alkyl halides and alcohols. jst.go.jp However, these methods can lead to the formation of undesired 1,5-isomers, necessitating complex separation processes. jst.go.jp A more strategic approach involves the use of olefins as alkylating agents due to their abundance and the atom economy of their transformations. jst.go.jp
Another key precursor strategy involves the use of 5-substituted-1H-tetrazoles. The functionalization of these tetrazoles is a common route, though it can also result in a mixture of 1,5- and 2,5-disubstituted isomers. acs.org The choice of the starting nitrile is also critical. For instance, in the synthesis of related compounds, 4-chlorobenzonitrile (B146240) has been used as a model reactant. nih.gov The strategic selection of precursors is often dictated by the desired substitution pattern and the need to control regioselectivity.
Multi-Component Reaction Approaches to Tetrazole Ring Formation
Multi-component reactions (MCRs) have emerged as powerful tools for the synthesis of complex molecules like 2,5-disubstituted tetrazoles from simple starting materials in a single step. nih.govnanomedicine-rj.com These reactions are highly efficient and atom-economical. nih.gov
One notable MCR is the Ugi four-component reaction (U-4CR), which has been adapted for tetrazole synthesis (Ugi-azide reaction). This reaction allows for the creation of diverse 1,5-disubstituted tetrazoles. researchgate.netnih.gov While direct MCRs for 2,5-disubstituted tetrazoles are less common, one-pot sequential reactions that combine elements of MCRs have been developed. For example, a one-pot synthesis involving aryldiazonium salts and amidines, followed by oxidative cyclization, provides a practical route to 2,5-disubstituted tetrazoles under mild conditions. acs.orgorganic-chemistry.orgresearchgate.net This method is advantageous due to its short reaction times and convenient workup. acs.orgorganic-chemistry.org
Another approach involves the [3+2] cycloaddition of α-diazocarbonyl compounds with arenediazonium salts, which has been shown to be a powerful method for creating medicinally important tetrazoles. thieme.de The integration of MCRs with other reactions, such as the Heck cyclization, in a one-pot process further enhances the efficiency of synthesizing complex tetrazole-containing heterocyclic systems. researchgate.net
Catalytic and Organocatalytic Strategies in Tetrazole Synthesis
Catalysis plays a pivotal role in modern synthetic chemistry, and the synthesis of 2,5-disubstituted tetrazoles has greatly benefited from both metal-based and organocatalytic methods. jst.go.jpresearchgate.net These strategies often offer milder reaction conditions, higher yields, and improved regioselectivity compared to traditional methods. jst.go.jp
Metal-Catalyzed Methods (e.g., Cu-catalyzed cross-coupling)
Copper-catalyzed cross-coupling reactions are particularly prominent in the synthesis of 2,5-disubstituted tetrazoles. researchgate.netnih.gov A highly efficient method involves the direct coupling of N-H free tetrazoles with boronic acids using a catalytic amount of copper(I) oxide (Cu₂O) and oxygen as a benign oxidant. researchgate.netnih.govrsc.org This approach is lauded for being simple, green, and atom-efficient. researchgate.netrsc.org
Han and co-workers reported the synthesis of 2-aryl-5-substituted tetrazoles by coupling 5-substituted 1H-tetrazoles with arylboronic acids in the presence of catalytic copper(II) oxide. researchgate.net Other copper catalysts, such as [Cu(OH)(TMEDA)]₂Cl₂, have also been employed for N-arylation at room temperature. researchgate.net Palladium-catalyzed reactions have also been explored, for instance, in the reaction of nitriles with trimethylsilyl (B98337) azide (B81097) and allyl acetates to produce 2,5-disubstituted tetrazoles. nanomedicine-rj.com
| Catalyst | Reactants | Conditions | Outcome |
| Cu₂O (5 mol%) | N-H free tetrazole, Boronic acid | O₂ (1 atm), DMSO, 100°C | Efficient synthesis of 2,5-disubstituted tetrazoles. researchgate.netnih.govrsc.org |
| CuO | 5-substituted 1H-tetrazole, Arylboronic acid | 100°C | Synthesis of 2-aryl-5-substituted tetrazoles. researchgate.net |
| [Cu(OH)(TMEDA)]₂Cl₂ | 5-substituted 1H-tetrazole, Arylboronic acid | O₂, Room Temperature, 16h | N-arylation to form 2,5-disubstituted tetrazoles. researchgate.net |
| Palladium catalyst | Nitrile, Trimethylsilyl azide, Allyl acetate | - | Formation of 2,5-disubstituted tetrazoles. nanomedicine-rj.com |
| Cobalt catalyst | 5-substituted tetrazole, Nonactivated olefins | Mild conditions | Regioselective synthesis of 2,5-disubstituted tetrazoles. jst.go.jp |
Nanomaterial-Catalyzed Green Synthesis
The use of nanocatalysts represents a significant advancement in the green synthesis of tetrazoles. amerigoscientific.comresearchgate.netrsc.org Nanomaterials offer high surface area-to-volume ratios, easy modification, and recyclability, making them highly efficient catalysts. nih.govresearchgate.net
Magnetic nanocatalysts, such as Fe₃O₄-based nanoparticles, are particularly attractive due to their ease of separation from the reaction mixture. amerigoscientific.comtandfonline.com For example, Fe₃O₄@SiO₂-APTES-TFA has demonstrated excellent catalytic performance in the synthesis of 5-substituted tetrazoles. nih.gov Other nanomaterials, including silica-based nanoparticles, metal-organic frameworks (MOFs), and carbon nanotubes, have also been functionalized and used as effective catalysts. amerigoscientific.com For instance, a multi-walled carbon nanotube-supported Cu(II) nanocatalyst has been shown to be efficient in synthesizing 1-substituted and 5-substituted-1H-tetrazoles. amerigoscientific.com
Boehmite (γ-AlOOH) based nanocatalysts and zinc oxide (ZnO) nanoparticles are other examples of efficient heterogeneous catalysts for tetrazole synthesis. amerigoscientific.com These nanocatalysts often allow for high product yields under environmentally friendly conditions. amerigoscientific.comresearchgate.net
| Nanocatalyst | Application | Advantages |
| Magnetic Nanoparticles (e.g., Fe₃O₄-based) | Synthesis of 5-substituted tetrazoles | Easy separation and recyclability. amerigoscientific.comtandfonline.com |
| Carbon-Based Nanomaterials (e.g., CNTs) | Synthesis of 1- and 5-substituted-1H-tetrazoles | High stability, large surface area, easy functionalization. amerigoscientific.com |
| Boehmite-Based Nanocatalysts | Synthesis of 5-substituted tetrazoles | Enhanced catalytic activity due to hydrophilic nature. amerigoscientific.com |
| Zinc Oxide (ZnO) Nanoparticles | Synthesis of 5-substituted-1H-tetrazoles | Efficient heterogeneous acid catalyst, high surface area. amerigoscientific.com |
| Composite Nanomaterials (e.g., Pd/MnO₂) | Synthesis of 5-aryl-1H-tetrazoles | Enhanced physical and chemical properties, high yields. amerigoscientific.com |
Regioselectivity and Stereoselectivity Control in 2,5-Disubstituted Tetrazole Synthesis
Controlling regioselectivity is a major challenge in the synthesis of disubstituted tetrazoles, as alkylation of 5-substituted 1H-tetrazoles can lead to both 1,5- and 2,5-isomers. jst.go.jpacs.org The formation of the 2,5-disubstituted isomer is often favored, but the ratio of isomers can be highly variable. rsc.orgrsc.org
The regioselectivity is influenced by factors such as the steric hindrance of the electrophile and the nature of the nucleophile. rsc.orgrsc.org For instance, bulky electrophiles tend to favor the formation of the 2,5-isomer. rsc.org A novel method involving the diazotization of aliphatic amines to form a transient alkyl diazonium intermediate has been shown to preferentially yield the 2,5-disubstituted tetrazole. rsc.orgrsc.org The rationale for the observed regioselectivity in this case is based on the difference in mechanism between first- and second-order nucleophilic substitutions. rsc.orgrsc.org
Cobalt-catalyzed hydroamination of alkenes with 5-substituted tetrazoles provides exclusive formation of 2,5-disubstituted tetrazoles, with no 1,5-isomer or anti-Markovnikov product being formed. jst.go.jp Furthermore, the use of optically active cobalt complexes has enabled the development of asymmetric intermolecular hydroamination, leading to optically active 2,5-disubstituted tetrazoles. jst.go.jp
Post-Synthetic Functionalization and Derivatization Strategies
Post-synthetic modification is a valuable strategy for diversifying the structure of tetrazole derivatives. This can involve the functionalization of a pre-formed tetrazole ring. One approach is the direct functionalization of N-protected tetrazoles at the C5 position through deprotonation using a turbo Grignard reagent, followed by reaction with various electrophiles. acs.org
Another powerful technique is post-synthetic ligand exchange (PSE) in metal-organic frameworks (MOFs). jove.comnih.gov This method allows for the incorporation of functionalized ligands, such as those containing tetrazole moieties, into a pre-existing MOF structure. jove.comnih.gov
Mechanistic Elucidation of Key Reaction Pathways
The synthesis of 2,5-disubstituted tetrazoles, such as 2-(4-fluorophenyl)-5-phenyl-2H-tetrazole, can be approached through several mechanistic routes. The most common strategies involve either the construction of the tetrazole ring with the C5-substituent already in place, followed by N2-alkylation or N2-arylation, or a direct cycloaddition. The regiochemical outcome—that is, the preferential formation of the 2,5-isomer over the 1,5-isomer—is a central theme in these mechanistic discussions.
One primary pathway is the alkylation or arylation of 5-phenyl-1H-tetrazole . The tetrazolate anion is ambident, meaning it has two nucleophilic nitrogen atoms (N1 and N2), and alkylation can lead to a mixture of 1,5- and 2,5-disubstituted products. nanomedicine-rj.com The ratio of these isomers is influenced by several factors, including the nature of the solvent, the counter-ion, and the electrophile. nanomedicine-rj.com
Recent studies have provided a more nuanced understanding of this regioselectivity, moving beyond simple steric hindrance arguments. A key rationale is based on the mechanism of the substitution reaction. rsc.org For instance, in reactions involving the diazotization of aliphatic amines to form a transient alkylating agent (an alkyl diazonium intermediate), the substitution pattern can be explained by the type of nucleophilic substitution involved. rsc.org This approach often preferentially yields the 2,5-disubstituted tetrazole. rsc.org The similarity in pKa between a carboxylic acid and a 1H-tetrazole allows for the effective use of amine diazotization strategies for this alkylation. rsc.org
Computational studies using Density Functional Theory (DFT) have shed light on the fundamental [3+2] cycloaddition reaction between azides and nitriles. acs.org These calculations support a concerted cycloaddition as the most probable pathway for the reaction of organic azides with nitriles. acs.org However, when using azide salts, evidence points towards a different mechanism involving a nitrile activation step that forms an imidoyl azide intermediate, which then cyclizes to the tetrazole. acs.org This pathway is often more synthetically useful due to its broader substrate scope compared to reactions with organic azides. acs.org
A distinct one-pot methodology involves the reaction of aryldiazonium salts with amidines , followed by an oxidative ring closure, to yield 2,5-disubstituted tetrazoles. organic-chemistry.orgorganic-chemistry.org The proposed mechanism for this transformation proceeds through the formation of an imino-triazene intermediate, which subsequently undergoes oxidative N-N bond formation and cyclization to furnish the final tetrazole product. organic-chemistry.org This method is noted for its mild conditions and operational simplicity. organic-chemistry.orgorganic-chemistry.org
| Reaction Pathway | Key Intermediates | Primary Mechanistic Feature | Reference |
|---|---|---|---|
| N-Arylation of 5-phenyl-1H-tetrazole | Tetrazolate anion, Aryl diazonium salt | Ambident nucleophilicity of tetrazolate; regioselectivity influenced by substitution mechanism (SN1 vs SN2-like). | nanomedicine-rj.comrsc.org |
| [3+2] Cycloaddition (Azide Salt + Nitrile) | Imidoyl azide | Proposed stepwise path via nitrile activation, followed by cyclization. | acs.org |
| Oxidative Cyclization | Imino-triazene | One-pot reaction of aryldiazonium salts and amidines with subsequent oxidative N-N bond formation. | organic-chemistry.orgorganic-chemistry.org |
Green Chemistry Principles and Sustainable Synthesis Approaches
The synthesis of tetrazole derivatives is increasingly guided by the principles of green chemistry, which aim to create more environmentally benign and efficient chemical processes. bohrium.com This involves the use of safer solvents, reusable catalysts, energy-efficient methodologies, and processes with high atom economy.
Sustainable Solvents and Conditions: A significant focus has been on replacing traditional organic solvents with greener alternatives. Water is considered an ideal green solvent due to its non-toxic and readily available nature. acs.org For instance, a catalyst-free, regioselective 1,6-aza-Michael addition to form N-substituted azoles has been successfully developed in water at elevated temperatures. acs.org Other green solvents like polyethylene (B3416737) glycol (PEG-400) have also been employed. rsc.org In some cases, reactions can be performed under solvent-free conditions, which completely eliminates solvent-related waste and simplifies product work-up. rsc.org
Advanced Catalytic Systems: There is a clear trend away from homogeneous catalysts towards heterogeneous systems, particularly nanomaterials, because of their high surface-area-to-volume ratio, ease of recovery, and potential for reuse. rsc.orgnih.gov
Nanocatalysts: Various nanomaterials have been proven effective for tetrazole synthesis. These include copper complexes, NiO nanoparticles, and magnetic nanoparticles. nanomedicine-rj.comnih.govjchr.org For example, a nanomagnetic EDTA-Co(II) complex catalyzes the [3+2] cycloaddition of sodium azide and nitriles with high yields and selectivity, and the catalyst can be easily recovered and reused. dntb.gov.ua Similarly, Fe3O4-based nanocatalysts allow for easy magnetic separation and have been reused multiple times without a significant drop in activity. rsc.org
Metal-Free Reactions: To further enhance the green profile, metal-free reaction conditions are being developed. The use of diaryliodonium salts, for example, enables a regioselective N2-arylation of 5-substituted-1H-tetrazoles without the need for a transition metal catalyst. organic-chemistry.org
Energy Efficiency and Waste Reduction:
Microwave-Assisted Synthesis: Microwave irradiation is a non-conventional energy source that can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often improving product yields. researchgate.net
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. bohrium.com This approach enhances step and atom economy, minimizes the use of stoichiometric reagents, and reduces the formation of by-products. bohrium.comrsc.org
Safety Considerations: A crucial aspect of green tetrazole synthesis is avoiding the use of highly toxic and explosive hydrazoic acid or its in-situ generation from reagents like sodium azide in acidic conditions. rsc.org Developing protocols that use stoichiometric amounts of sodium azide under neutral or basic conditions, or in solvent-free systems, mitigates these significant safety risks. rsc.org
| Green Chemistry Principle | Approach / Method | Example | Key Advantage | Reference |
|---|---|---|---|---|
| Safer Solvents | Use of water as solvent | Catalyst-free 1,6-aza-Michael addition | Environmentally benign, widely available | acs.org |
| Catalysis | Heterogeneous nanocatalysts | Magnetic Fe3O4@SiO2-APTES-TFA | High yield, easy recovery and reusability | rsc.org |
| Energy Efficiency | Microwave-assisted synthesis | Synthesis of tetrazole-benzodiazepine derivatives | Reduced reaction time (hours to minutes) | researchgate.net |
| Atom Economy | Multicomponent Reactions (MCRs) | One-pot synthesis from amines, nitriles, and azide | Minimizes by-products, increases step economy | bohrium.comrsc.org |
| Pollution Prevention | Solvent-free reactions | Synthesis of 1-substituted tetrazoles using Natrolite zeolite | Eliminates solvent waste, easy work-up | rsc.org |
Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Connectivity Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. It provides detailed information about the chemical environment of individual atoms (chemical shift), their proximity (Nuclear Overhauser Effect), and the connectivity between them through covalent bonds (J-coupling).
A key diagnostic feature in the ¹³C NMR spectrum for confirming the 2,5-disubstituted isomer is the chemical shift of the tetrazole ring carbon (C5). For 2,5-disubstituted tetrazoles, this signal typically appears in the range of 161–165 ppm. nih.govmdpi.com This is significantly downfield compared to the corresponding 1,5-disubstituted isomers, which resonate at approximately 154 ppm, providing a clear method for isomer differentiation. mdpi.com
While a complete NMR spectral assignment for 2-(4-fluorophenyl)-5-phenyl-2H-tetrazole is not available in a single report, a highly accurate expected spectrum can be constructed from closely related analogues reported in the literature.
| Position | Atom | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Rationale / Cited Analogue Data |
|---|---|---|---|---|
| C5-Phenyl H2'/H6' | ¹H | ~8.20 (m, 2H) | Based on 2-substituted-5-phenyl-2H-tetrazoles. rsc.org | |
| C5-Phenyl H3'/H4'/H5' | ¹H | ~7.50 (m, 3H) | Based on 2-substituted-5-phenyl-2H-tetrazoles. rsc.org | |
| N2-Phenyl H2''/H6'' | ¹H | ~8.10 (m, 2H) | Based on a compound containing the 5-(4-fluorophenyl)-2H-tetrazol-2-yl moiety. acs.org | |
| N2-Phenyl H3''/H5'' | ¹H | ~7.35 (m, 2H) | Based on a compound containing the 5-(4-fluorophenyl)-2H-tetrazol-2-yl moiety. acs.org | |
| C5 (Tetrazole) | ¹³C | ~164.5 | Characteristic range for 2,5-disubstituted tetrazoles. nih.govmdpi.comrsc.org | |
| C1' (C5-Phenyl) | ¹³C | ~127.0 | Based on 2-substituted-5-phenyl-2H-tetrazoles. rsc.org | |
| C2'/C6' (C5-Phenyl) | ¹³C | ~127.5 | Based on 2-substituted-5-phenyl-2H-tetrazoles. rsc.org | |
| C3'/C5' (C5-Phenyl) | ¹³C | ~129.0 | Based on 2-substituted-5-phenyl-2H-tetrazoles. rsc.org | |
| C4' (C5-Phenyl) | ¹³C | ~130.5 | Based on 2-substituted-5-phenyl-2H-tetrazoles. rsc.org | |
| C1'' (N2-Phenyl) | ¹³C | ~129.2 (d) | Based on a compound containing the 5-(4-fluorophenyl)-2H-tetrazol-2-yl moiety. acs.org | |
| C2''/C6'' (N2-Phenyl) | ¹³C | ~129.1 (d) | Based on a compound containing the 5-(4-fluorophenyl)-2H-tetrazol-2-yl moiety. acs.org | |
| C3''/C5'' (N2-Phenyl) | ¹³C | ~116.8 (d) | Based on a compound containing the 5-(4-fluorophenyl)-2H-tetrazol-2-yl moiety. acs.org | |
| C4'' (N2-Phenyl) | ¹³C | ~163.2 (d) | Based on a compound containing the 5-(4-fluorophenyl)-2H-tetrazol-2-yl moiety. acs.org |
To unambiguously assign these resonances and confirm the connectivity, multi-dimensional NMR experiments are essential.
COSY (Correlation Spectroscopy): This proton-proton correlation experiment would show cross-peaks between J-coupled protons. For this compound, COSY would reveal correlations between the adjacent aromatic protons within the phenyl ring (H2'/H3', H3'/H4', etc.) and within the fluorophenyl ring (H2''/H3''), confirming the integrity of these spin systems.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons. HSQC would be used to definitively link each aromatic proton signal to its corresponding carbon signal (e.g., H2' to C2', H3'' to C3''). This is crucial for assigning the carbon signals of the two distinct aromatic rings.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to three bonds, providing the key to mapping the molecular skeleton. For this molecule, the most critical HMBC correlations would be from the ortho-protons of the N-phenyl ring (H2''/H6'') to the tetrazole carbon (C5), and from the ortho-protons of the C-phenyl ring (H2'/H6') to the same tetrazole carbon (C5). These correlations would provide irrefutable evidence of the 2,5-disubstitution pattern, linking both phenyl rings to the central tetrazole core at the correct positions.
Solid-State NMR (ssNMR) is a powerful, non-destructive technique for characterizing the structure of materials in their solid form. Unlike solution NMR, ssNMR provides information about the local molecular environment in the crystalline or amorphous solid state. This is particularly valuable in pharmaceutical sciences for identifying and quantifying polymorphs, studying drug-excipient interactions, and analyzing materials that are not amenable to single-crystal X-ray diffraction. For this compound, ssNMR could be employed to differentiate between potential crystalline forms (polymorphs), each of which could have distinct solid-state properties. Furthermore, techniques like ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) can provide high-resolution spectra of the solid material, allowing for the characterization of the local conformation and intermolecular packing effects that are averaged out in solution.
Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis
Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within 5 parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, HRMS would be used to confirm its molecular formula, C₁₃H₉FN₄. This technique distinguishes the target compound from other potential molecules with the same nominal mass but different elemental compositions, providing a high degree of confidence in its identity. acs.org
| Ion Species | Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M] | C₁₃H₉FN₄ | 238.0811 |
| [M+H]⁺ | C₁₃H₁₀FN₄⁺ | 239.0889 |
| [M+Na]⁺ | C₁₃H₉FN₄Na⁺ | 261.0709 |
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion (e.g., the protonated molecule [M+H]⁺), which is then fragmented by collision with an inert gas. The analysis of the resulting fragment ions provides valuable structural information.
For 2,5-disubstituted tetrazoles, a characteristic and dominant fragmentation pathway is the facile elimination of a molecule of dinitrogen (N₂) from the tetrazole ring. mdpi.com This process is a hallmark of the thermal and mass spectrometric decomposition of these heterocycles. In the case of this compound, the protonated molecule ([M+H]⁺, m/z 239.0889) is expected to readily lose an N₂ molecule (28.0061 Da) to form a highly stable nitrilimine cation as the base peak in the MS/MS spectrum. mdpi.com
| Parent Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure |
|---|---|---|---|
| 239.0889 | N₂ (28.0061 Da) | 211.0828 | [Phenyl-C≡N⁺-N-Fluorophenyl] Cation (Nitrilimine) |
X-ray Crystallography for Definitive Solid-State Molecular Architecture and Supramolecular Interactions
While spectroscopic methods define molecular connectivity, single-crystal X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state. This technique yields precise information on bond lengths, bond angles, and torsional angles, confirming the absolute configuration and conformation of the molecule.
As of this writing, a specific single-crystal X-ray structure for this compound is not publicly available. However, based on the crystal structures of closely related 2,5-disubstituted tetrazoles, such as 2-allyl-5-phenyl-2H-tetrazole, several structural features can be anticipated. lnu.edu.uanih.gov
The molecule is expected to adopt a structure where the tetrazole ring and the two phenyl rings are each largely planar. The primary conformational variable is the dihedral angle between the planes of the phenyl rings and the central tetrazole ring. These angles are determined by a balance between steric hindrance and the drive for electronic conjugation.
Furthermore, X-ray crystallography elucidates the supramolecular interactions that govern how molecules pack in the crystal lattice. For this compound, several non-covalent interactions would be expected to play a role in the crystal packing:
π-π Stacking: The aromatic phenyl rings are likely to engage in offset π-π stacking interactions with rings of neighboring molecules, a common organizing motif in aromatic compounds. nih.gov
C-H···N Interactions: Weak hydrogen bonds between the C-H bonds of the phenyl rings and the nitrogen atoms of the tetrazole ring of an adjacent molecule are probable.
These collective interactions define the three-dimensional crystalline architecture, which in turn influences the material's physical properties, such as melting point and solubility.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal method for determining the precise three-dimensional atomic arrangement of a crystalline solid. This technique involves directing a beam of X-rays onto a single, high-quality crystal of the target compound. The resulting diffraction pattern is analyzed to generate an electron density map, from which the exact coordinates of each atom in the crystal lattice can be determined. This provides definitive information on bond lengths, bond angles, and intermolecular interactions.
For a molecule like this compound, SC-XRD would confirm the planarity of the tetrazole and phenyl rings and determine the dihedral angle between them. Although specific crystallographic data for this compound is not available in the reviewed literature, analysis of closely related structures, such as other substituted triazoles and pyrazoles, provides a clear template for the type of data that would be obtained. cardiff.ac.ukmdpi.comeurjchem.comnih.gov For instance, studies on similar heterocyclic compounds reveal detailed crystallographic parameters. eurjchem.comresearchgate.net
Below is an example table illustrating the typical crystallographic data obtained from an SC-XRD experiment for a related heterocyclic compound, 2-phenyl-4-(prop-2-yn-1-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one. eurjchem.comresearchgate.net
Table 1: Example of Single-Crystal X-ray Diffraction Data for a Related Heterocyclic Compound
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₁H₉N₃O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.8975(2) |
| b (Å) | 11.6546(4) |
| c (Å) | 11.0648(3) |
| β (°) | 105.212(2) |
| Volume (ų) | 982.74(5) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.346 |
Data sourced from a study on 2-phenyl-4-(prop-2-yn-1-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one for illustrative purposes. eurjchem.comresearchgate.net
Powder X-ray Diffraction for Polymorph Analysis (Methodological Focus)
Powder X-ray Diffraction (PXRD) is an essential, non-destructive technique for the analysis of crystalline solids, particularly for identifying and quantifying different polymorphic forms. creative-biostructure.com Polymorphs are different crystalline structures of the same chemical compound, which can exhibit distinct physical properties, including solubility and stability. In pharmaceutical sciences, controlling polymorphism is critical for ensuring consistent product quality and performance. rigaku.comamericanpharmaceuticalreview.com
The methodology of PXRD involves irradiating a powdered sample, containing a multitude of randomly oriented microcrystals, with a monochromatic X-ray beam. Each crystallite diffracts the X-rays at specific angles according to Bragg's Law. The detector measures the intensity of the diffracted X-rays as a function of the diffraction angle (2θ). The resulting pattern is a unique fingerprint for a specific crystalline phase. creative-biostructure.com
For polymorph analysis, the PXRD pattern of a sample is compared against reference patterns of known polymorphs.
Qualitative Analysis : The presence of different polymorphs is identified by the appearance of unique diffraction peaks at characteristic 2θ angles. If a sample exhibits peaks corresponding to more than one known polymorph, it is identified as a mixture.
Quantitative Analysis : The relative amounts of different polymorphs in a mixture can be determined by analyzing the intensities of their respective characteristic peaks. americanpharmaceuticalreview.comresearchgate.netnih.gov Calibration curves are often constructed using mixtures of known compositions to correlate peak intensity (or area) with the weight percentage of a specific polymorph. nih.gov The limit of detection for a minor polymorphic impurity can be as low as <1% under optimized conditions. researchgate.net
Thus, PXRD serves as a fundamental tool during drug development and manufacturing to screen for polymorphism, assess the purity of a desired form, and monitor for any phase transformations during processing or storage. rigaku.comamericanpharmaceuticalreview.com
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Molecular Dynamics
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular structure of a compound. These methods probe the vibrational motions of molecules, with each functional group exhibiting characteristic absorption (IR) or scattering (Raman) frequencies.
For this compound, these techniques are invaluable for confirming its structural integrity.
Tetrazole Ring Vibrations : The tetrazole ring has characteristic stretching and bending vibrations. Bands in the regions of 1598-1048 cm⁻¹ are typically attributed to the tetrazole ring system. chalcogen.ro
Aromatic C-H and C=C Vibrations : The phenyl rings give rise to aromatic C-H stretching vibrations, which typically appear in the 3100-3000 cm⁻¹ range. scielo.org.za The C=C stretching vibrations within the aromatic rings are expected in the 1600-1450 cm⁻¹ region. nih.gov
C-F Vibration : The carbon-fluorine bond of the fluorophenyl group is expected to produce a strong absorption in the IR spectrum, typically in the 1260-1100 cm⁻¹ range. For example, a related fluorophenyl compound showed a C-F stretching vibration at 1253 cm⁻¹. researchgate.net
Computational studies, such as those using Density Functional Theory (DFT), are often employed alongside experimental work to assign vibrational modes precisely. esisresearch.orgresearchgate.netajchem-a.com The combination of experimental IR and Raman data provides a comprehensive vibrational profile of the molecule. researchgate.netresearchgate.net
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group/Moiety | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Source |
|---|---|---|---|
| Aromatic Rings | C-H stretch | 3100 - 3000 | scielo.org.za |
| Phenyl Rings | C=C stretch | 1602 - 1450 | nih.gov |
| Tetrazole Ring | Ring vibrations (stretch, bend) | 1598 - 1048 | chalcogen.ro |
| Fluorophenyl Ring | C-F stretch | 1260 - 1100 | researchgate.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. It is particularly effective for analyzing compounds with conjugated π-electron systems, such as the interconnected phenyl and tetrazole rings in this compound. When the molecule absorbs UV or visible light, electrons are promoted from a lower energy molecular orbital (like the Highest Occupied Molecular Orbital, HOMO) to a higher energy one (like the Lowest Unoccupied Molecular Orbital, LUMO).
The UV-Vis spectrum of this compound is expected to be dominated by intense π → π* transitions due to its extended aromatic system. The specific absorption maxima (λmax) and their intensities are characteristic of the molecule's electronic structure. Studies on related phenyltetrazole and fluorophenyl-containing heterocyclic compounds provide insight into the expected spectral features. For example, 5-phenyl-2H-tetrazole shows a UV absorption maximum around 240-250 nm. nist.gov The presence of the fluorophenyl group and its conjugation with the 5-phenyltetrazole system influences the exact position and intensity of these absorption bands. Hypochromic effects (a decrease in absorption intensity) have been observed in tetrazole derivatives upon interaction with other molecules, indicating the sensitivity of the tetrazole chromophore to its environment. researchgate.net
Table 3: Typical UV-Vis Absorption Data for Related Aromatic Heterocycles
| Compound Structure | Solvent | λmax (nm) | Transition Type | Source |
|---|---|---|---|---|
| 5-Phenyl-2H-tetrazole | Not specified | ~240-250 | π → π* | nist.gov |
| A substituted quinoline (B57606) with a 2-(4-fluorophenyl) group | Not specified | 305, 348 | π → π* | researchgate.net |
Computational Chemistry and Theoretical Investigations of 2 4 Fluorophenyl 5 Phenyl 2h Tetrazole
Density Functional Theory (DFT) for Electronic Structure, Stability, and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly effective for studying the electronic structure of molecules, which governs their stability, reactivity, and spectroscopic behavior. DFT methods have been successfully applied to various tetrazole derivatives to understand their fundamental properties. nih.govresearchgate.net
Before other properties can be accurately calculated, the most stable three-dimensional arrangement of the atoms in the molecule—its equilibrium geometry—must be determined. This process, known as geometric optimization, involves finding the minimum energy structure on the potential energy surface. For substituted tetrazoles, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to predict bond lengths and angles. researchgate.net For instance, studies on similar compounds like 5-(4-chlorophenyl)-1H-tetrazole have used this level of theory to determine optimized structural parameters. researchgate.net
Once the optimized geometry is found, vibrational frequency analysis can be performed. This calculation predicts the frequencies of molecular vibrations, which correspond to the absorption peaks in an infrared (IR) spectrum. These theoretical spectra are invaluable for interpreting experimental IR data and confirming the structure of a synthesized compound.
Table 1: Predicted Vibrational Frequencies for a Related Tetrazole Derivative
| Vibrational Mode | Frequency (cm⁻¹) | Description |
| N-H Stretch | >3000 | Stretching of the nitrogen-hydrogen bond in the tetrazole ring. |
| C-H Stretch | ~3000 | Stretching of carbon-hydrogen bonds in the phenyl rings. |
| C=N/C=C Stretch | 1400-1600 | Stretching vibrations within the tetrazole and phenyl rings. |
| Ring Vibrations | 1000-1300 | Collective vibrations of the atoms within the heterocyclic and aromatic rings. |
| C-F Stretch | ~1200 | Stretching of the carbon-fluorine bond. |
Note: This table presents typical frequency ranges for functional groups found in the target molecule, based on general DFT studies of aromatic and heterocyclic compounds. Specific values for 2-(4-fluorophenyl)-5-phenyl-2H-tetrazole would require a dedicated computational study.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. In contrast, a small gap indicates that the molecule is more easily polarized and more reactive. DFT calculations are a standard method for determining the HOMO and LUMO energies and visualizing their spatial distribution. For tetrazole derivatives, these calculations help identify which parts of the molecule are most likely to participate in chemical reactions. researchgate.netbohrium.com
Table 2: Illustrative FMO Data for a Phenyltetrazole Derivative
| Parameter | Value (eV) | Implication |
| HOMO Energy | -6.5 eV | Electron-donating capability |
| LUMO Energy | -1.2 eV | Electron-accepting capability |
| HOMO-LUMO Gap | 5.3 eV | Chemical stability and reactivity |
Note: The values in this table are representative examples from DFT studies on similar phenyltetrazole structures and are for illustrative purposes. Actual values for this compound would need to be specifically calculated.
An Electrostatic Potential (ESP) map is a visual representation of the charge distribution in a molecule. It is plotted onto the molecule's electron density surface, using color to denote different potential values. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue signifies areas of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent intermediate potentials.
For this compound, an ESP map would likely show negative potential around the nitrogen atoms of the tetrazole ring, due to their lone pairs of electrons, making them potential sites for hydrogen bonding or coordination to metal ions. nih.gov The fluorine atom would also create a region of negative potential. Conversely, the hydrogen atoms on the phenyl rings would be expected to show positive potential. researchgate.net These maps are crucial for understanding intermolecular interactions and predicting how the molecule will interact with biological targets or other reagents. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects
While quantum mechanics methods like DFT and ab initio calculations are excellent for studying the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to explore its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.
For this compound, MD simulations can reveal its conformational landscape—the different shapes the molecule can adopt due to rotation around its single bonds (e.g., the bond connecting the phenyl rings to the tetrazole). These simulations can also model how the molecule behaves in a solvent, such as water, providing insights into solvation effects and how the solvent influences the molecule's conformation and interactions. This is particularly important for understanding how the compound might behave in a biological environment. mdpi.comnih.gov
Quantitative Structure-Property Relationship (QSPR) Methodologies for Theoretical Correlation
Quantitative Structure-Property Relationship (QSPR) is a computational methodology that aims to build mathematical models to predict the properties of chemicals based on their molecular structure. refaad.com In a QSPR study, a set of molecules with known properties (e.g., boiling point, solubility, or a specific biological activity) is used as a training set.
For each molecule, a series of numerical values, known as molecular descriptors, are calculated. These descriptors encode different aspects of the molecule's structure, such as its size, shape, and electronic properties. Statistical methods are then used to create a mathematical equation that correlates these descriptors with the observed property.
For tetrazole derivatives, QSPR models could be developed to predict various physicochemical or biological properties. refaad.com By calculating the relevant molecular descriptors for this compound, its properties could be predicted using a previously established QSPR model, providing a rapid and cost-effective way to estimate its characteristics without the need for direct experimental measurement.
Theoretical Mechanistic Studies of Reactions Involving the Compound
Theoretical mechanistic studies employ quantum chemical calculations, such as Density Functional Theory (DFT), to map the potential energy surfaces of chemical reactions. This allows for the characterization of transition states, intermediates, and the calculation of activation barriers, providing a detailed understanding of reaction pathways. For this compound, two primary types of reactions are of theoretical interest: its formation and its decomposition.
Mechanism of Formation:
The most direct route to forming the 5-substituted tetrazole ring is the [3+2] cycloaddition of an azide (B81097) with a nitrile. acs.org Theoretical studies on this reaction have been a subject of debate, with investigations into concerted versus stepwise mechanisms. acs.orgnih.gov DFT calculations, often using the B3LYP functional, have been instrumental in elucidating the pathway. nih.govacs.orgresearchgate.net
Research suggests that for the reaction between azide salts and nitriles, the mechanism is not a simple concerted cycloaddition. Instead, a previously unexpected nitrile activation step occurs, leading to an imidoyl azide intermediate, which then cyclizes to form the tetrazole ring. acs.orgnih.govacs.org The activation barriers for this process are found to be highly dependent on the electronic nature of the substituent on the nitrile, with electron-withdrawing groups facilitating the reaction. nih.gov A similar theoretical approach could be applied to model the synthesis of this compound, providing insights into the specific roles of the phenyl and 4-fluorophenyl substituents in modulating the reaction energetics.
Mechanism of Thermal Decomposition:
A characteristic reaction of 2,5-disubstituted-2H-tetrazoles is their thermal decomposition, which typically proceeds through the elimination of a molecule of nitrogen (N₂). mdpi.com This thermolysis leads to the formation of highly reactive nitrilimine intermediates. mdpi.comresearchgate.net The stability of the tetrazole ring and the activation energy for this decomposition are significantly influenced by the nature of the aryl substituents. nih.gov
Computational studies can model this decomposition pathway. By calculating the transition state for N₂ extrusion, the thermal stability of this compound can be predicted. For instance, studies on the similar compound 3-(5-phenyl-2H-tetrazol-2-yl)pyridine show it undergoes thermal degradation after melting, a process that can be analyzed by both experimental methods like Differential Scanning Calorimetry (DSC) and theoretical calculations. mdpi.comresearchgate.net The presence of electron-withdrawing groups can lower the decomposition temperature. nih.gov
Other Potential Reactions:
The diaryltetrazole scaffold can also participate in photoinduced reactions. Some diaryltetrazoles are known to be photoactivatable, undergoing cycloaddition reactions with alkenes upon UV irradiation in what is termed "photoclick chemistry". nih.gov Theoretical studies could investigate the excited-state potential energy surface of this compound to determine its viability in such photochemical transformations.
In Silico Screening and Ligand Design Principles (Theoretical Framework)
In silico screening and rational ligand design are powerful computational strategies to identify and optimize new drug candidates, saving significant time and resources compared to traditional high-throughput screening. biosolveit.deuran.ua The this compound scaffold possesses features that make it an interesting candidate for such virtual screening campaigns.
Ligand Design Principles:
A core principle in the design of tetrazole-containing ligands is the role of the tetrazole ring as a bioisostere of a carboxylic acid. nih.gov The tetrazolate anion has a similar pKa and charge distribution to a carboxylate group but offers increased lipophilicity and metabolic stability, which can improve pharmacokinetic properties like cell membrane permeability. uobaghdad.edu.iq This makes the tetrazole moiety a valuable component for modifying known drugs or designing new ones.
The design process for novel ligands based on the this compound core would involve creating a virtual library of derivatives. Modifications could include introducing various substituents on either the 4-fluorophenyl or the 5-phenyl ring to modulate properties like solubility, electronic distribution, and steric profile to enhance binding to a specific biological target.
Molecular Docking:
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein or enzyme. ajchem-a.com For derivatives of this compound, docking studies would be performed against the three-dimensional structure of a target protein implicated in a disease. The process generates a "docking score," an estimate of the binding free energy, which helps rank potential inhibitors. nih.gov For example, various tetrazole derivatives have been successfully docked into the active sites of enzymes like urease, cyclooxygenase (COX), and DNA gyrase to rationalize their inhibitory activity. uobaghdad.edu.iqnih.govnih.gov
The following table illustrates the type of data generated from a hypothetical molecular docking study of designed derivatives against a protein target.
| Compound ID | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
| Parent | Example Kinase | -7.5 | TYR22, LEU88 | Pi-Pi Stacking, Hydrophobic |
| Derivative 1 | Example Kinase | -8.9 | LYS30, ASP145, TYR22 | H-Bond, Salt Bridge, Pi-Pi Stacking |
| Derivative 2 | Example Kinase | -8.2 | LEU88, VAL34 | Hydrophobic |
| Derivative 3 | Example Kinase | -9.5 | GLU85, LYS30, TYR22 | H-Bond, Salt Bridge, Pi-Cation |
ADMET Profiling:
A critical component of in silico screening is the prediction of a compound's pharmacokinetic properties: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). uran.uaajchem-a.com Numerous software tools can calculate key descriptors related to drug-likeness, such as Lipinski's Rule of Five, solubility, and potential for toxicity. uobaghdad.edu.iqnih.gov Screening a virtual library of this compound derivatives for favorable ADMET properties early in the design phase helps to eliminate candidates that are likely to fail in later stages of drug development. uran.ua
The table below provides a sample output from an in silico ADMET prediction for potential derivatives.
| Compound ID | Molecular Weight | LogP | H-Bond Donors | H-Bond Acceptors | Predicted Toxicity Risk |
| Parent | 254.25 | 3.8 | 0 | 4 | Low |
| Derivative 1 | 314.30 | 3.5 | 1 | 6 | Low |
| Derivative 2 | 298.33 | 4.6 | 0 | 4 | Medium (hERG) |
| Derivative 3 | 329.30 | 3.2 | 2 | 6 | Low |
By integrating these computational approaches, researchers can rationally design and prioritize derivatives of this compound for synthesis and experimental testing, significantly streamlining the discovery of new therapeutic agents. kashanu.ac.ir
Mechanistic Research and Reactivity Profiles of 2 4 Fluorophenyl 5 Phenyl 2h Tetrazole Derivatives
Investigation of Reaction Kinetics and Thermodynamic Parameters
The reaction kinetics of 2,5-diaryl tetrazoles are of significant interest, particularly in the context of photoclick chemistry. These reactions are noted for their rapid kinetics and the formation of highly fluorescent products. researchgate.net The stability of the initial tetrazole substrates is a key thermodynamic feature. researchgate.net While specific kinetic and thermodynamic data for 2-(4-fluorophenyl)-5-phenyl-2H-tetrazole is not extensively documented in isolation, the general principles of 2,5-disubstituted tetrazole reactions provide a framework for understanding its behavior.
The synthesis of 2,5-disubstituted tetrazoles can be achieved through various methods, including one-pot sequential reactions that offer advantages such as mild conditions, short reaction times, and high yields. acs.orgorganic-chemistry.org These synthetic routes suggest that the formation of the tetrazole ring is thermodynamically favorable. In some synthetic pathways, kinetic and thermodynamic products can be selectively obtained by modifying reaction parameters like catalyst loading, solvent polarity, and reaction time. nih.gov For instance, in related heterocyclic syntheses, a kinetic control regime can yield a specific intermediate, while thermodynamic control leads to the final, more stable product. nih.gov
Table 1: Factors Influencing Reaction Outcomes in Tetrazole Synthesis
| Parameter | Influence on Reaction | Typical Outcome |
|---|---|---|
| Catalyst Loading | Affects reaction rate and selectivity. | Optimized loading can favor kinetic or thermodynamic products. |
| Solvent Polarity | Can influence the stability of intermediates and transition states. | Polar solvents may favor different tautomeric forms. nih.gov |
| Reaction Time | Longer reaction times tend to favor the thermodynamic product. | Short times may isolate kinetically favored intermediates. |
| Base/Acid Strength | Can significantly alter reaction pathways and rates. | Affects the formation of reactive intermediates. |
Role of Fluorine Substitution on Electronic Distribution and Reactivity
The substitution of a fluorine atom on the phenyl ring at the N-2 position of the tetrazole has a profound impact on the electronic properties and reactivity of the molecule. Fluorine is a highly electronegative atom, which gives it a strong electron-withdrawing inductive effect. nih.gov This effect can stabilize molecular orbitals and alter the electron density distribution across the molecule. nih.gov
The presence of fluorine can influence the acidity of nearby functional groups, making them less basic. sci-hub.box In the context of this compound, the fluorophenyl group enhances the biological activity and solubility of the compound. chemimpex.com The electron-withdrawing nature of fluorine can also affect intermolecular interactions, such as the formation of phenyl–perfluorophenyl (π–πF) interactions, which can be crucial for charge transport properties in organic electronic materials. rsc.orgresearchgate.net These interactions differ from standard π–π stacking and are primarily responsible for electron transport. rsc.orgresearchgate.net The introduction of fluorine can also improve metabolic stability and potency in medicinal chemistry applications. sci-hub.boxresearchgate.net
Table 2: Effects of Fluorine Substitution on Molecular Properties
| Property | Effect of Fluorine | Rationale |
|---|---|---|
| Electronic Distribution | Inductive electron withdrawal, altering charge density. | High electronegativity of fluorine. nih.gov |
| Reactivity | Can enhance reactivity in certain reactions by stabilizing transition states. | Modification of the electronic landscape of the molecule. |
| Acidity/Basicity | Increases acidity of neighboring groups. sci-hub.box | Strong inductive effect. sci-hub.box |
| Intermolecular Interactions | Can lead to unique interactions like C–H⋯F and π–πF. rsc.orgresearchgate.net | Alters the electrostatic potential of the aromatic ring. |
| Biological Activity | Often enhances potency and metabolic stability. sci-hub.boxresearchgate.net | Improved binding interactions and resistance to metabolic degradation. |
Acid-Base Properties and Prototropic Equilibria (Theoretical Considerations)
The tetrazole ring itself possesses acidic properties, with a pKa value comparable to that of carboxylic acids. researchgate.net Theoretical calculations, such as the CBS-QB3 method combined with continuum solvation models, have been successfully used to determine the absolute pKa of tetrazole derivatives with a high degree of accuracy. nih.gov These studies show that the gas-phase free energy difference between the tetrazole and its anion, along with the solvation energies, are key to predicting acidity in solution. nih.gov
Photophysical and Photochemical Reaction Mechanisms (Theoretical/Experimental Design Focus)
The photochemistry of 2,5-diaryl tetrazoles is a rich field, with applications in photoclick chemistry and the development of fluorescent probes. researchgate.net Upon UV irradiation, this compound can undergo a 1,3-dipolar cycloaddition reaction. rsc.org Theoretical investigations using methods like MS-CASPT2 have elucidated the microscopic mechanism of this light-induced reaction. rsc.org
The photolysis of tetrazole derivatives can lead to a variety of products depending on the substituents and reaction conditions, including the extrusion of molecular nitrogen. nih.gov The careful selection of solvents and other reaction parameters can tune the photofragmentation process to achieve selectivity and high yields of desired products. nih.gov
Transition State Characterization and Reaction Pathway Mapping
The photochemical reaction of this compound proceeds through a series of well-defined steps and transition states. After excitation to the S1 state, the molecule moves towards a conical intersection region, facilitating an ultrafast, non-radiative decay back to the ground state. rsc.org This process is coupled with the cleavage of the tetrazole ring to form the nitrile imine intermediate. rsc.org
The subsequent reaction of the nitrile imine with a dipolarophile, such as naphthoquinone, occurs on the ground state potential energy surface. rsc.org This step involves overcoming a specific energy barrier to reach a transition state, after which the final cycloaddition product is formed. rsc.org The enolization of the initial adduct and subsequent oxidation can lead to the final stable pyrazole-fused quinone product. rsc.org The synthesis of 2,5-disubstituted tetrazoles can also proceed through a proposed mechanism involving the formation of imino-triazene intermediates followed by oxidative N-N bond formation and cyclization. organic-chemistry.org
Interactions with Transition Metals and Catalytic Cycles (as ligand, not product)
Tetrazole derivatives are effective ligands in coordination chemistry, capable of chelating with various transition metals. nih.govkashanu.ac.ir The tetrazole moiety can interact with metal ions, such as zinc, through one of its nitrogen atoms, mimicking the behavior of a carboxylate group. nih.gov This interaction can be a key feature in the design of enzyme inhibitors, where the tetrazole ring coordinates to a metal ion in the active site. nih.gov
In the context of catalysis, 2,5-disubstituted tetrazoles can be synthesized using metal-catalyzed reactions, such as those involving copper. nih.govorganic-chemistry.org While the prompt specifies the role of the tetrazole as a ligand and not a product, it is important to note that the synthesis often involves transition metal catalysts. Once formed, the tetrazole can potentially act as a ligand in subsequent catalytic cycles. The nitrogen-rich nature of the tetrazole ring allows it to coordinate to metal centers, and this coordination can influence the reactivity of the metal complex in a catalytic process. For example, tetrazole-based ligands have been explored in various catalytic transformations.
Advanced Applications in Chemical Synthesis and Materials Science Research
Utilization as a Synthetic Synthon in Complex Molecule Assembly
The 2,5-diaryl-2H-tetrazole scaffold, exemplified by 2-(4-fluorophenyl)-5-phenyl-2H-tetrazole, serves as a robust and versatile synthon in the construction of more complex molecular architectures. The stability of the tetrazole ring, combined with the reactivity of the attached aryl groups, allows for its use as a core building block.
Modern synthetic methods have made 2,5-disubstituted tetrazoles readily accessible. One-pot protocols, such as the reaction of aryldiazonium salts with amidines followed by oxidative cyclization, provide an efficient route to these compounds under mild conditions. acs.orgorganic-chemistry.org This approach is practical, scalable, and tolerates a wide variety of functional groups on the aryl rings. organic-chemistry.org Other methods include the copper-catalyzed coupling of N-H free tetrazoles with boronic acids and metal-free N-arylation using diaryliodonium salts. organic-chemistry.orgrsc.org
Once formed, the this compound molecule can be elaborated further. The phenyl and 4-fluorophenyl rings are amenable to standard aromatic substitution reactions, allowing for the introduction of additional functional groups. This enables the construction of intricate, multifunctional molecules where the diaryl tetrazole unit acts as a central, structurally-defining element. Its stability ensures that the core remains intact during subsequent synthetic transformations.
| Method | Reactants | Catalyst/Reagent | Key Advantages |
| Oxidative Cyclization | Aryldiazonium Salts + Amidines | I₂/KI | One-pot, mild conditions, short reaction time, scalable. organic-chemistry.org |
| Copper-Catalyzed Coupling | 5-Substituted Tetrazole + Arylboronic Acid | Cu₂O / O₂ | Uses readily available starting materials, environmentally benign oxidant. rsc.org |
| Metal-Free Arylation | 5-Substituted Tetrazole + Diaryliodonium Salt | None | Avoids transition metal catalysts, high regioselectivity for N2 position. organic-chemistry.org |
| From Nitriles | Nitriles + Aryldiazonium Salts | (Various) | Direct synthesis from widely available nitriles. organic-chemistry.org |
Role as a Ligand in Coordination Chemistry and Catalysis
The tetrazole ring is an excellent ligand for coordinating with metal ions due to the presence of four nitrogen atoms with available lone pairs of electrons. arkat-usa.orgacs.org In 2,5-disubstituted 2H-tetrazoles, such as this compound, coordination to metal centers occurs primarily through the N4 atom of the heterocycle. arkat-usa.org The substituents on the tetrazole ring—in this case, the phenyl and 4-fluorophenyl groups—play a crucial role in modulating the electronic properties and steric hindrance of the ligand, thereby influencing the structure and reactivity of the resulting metal complex.
Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters linked together by organic ligands. Tetrazole-based ligands are of increasing interest for MOF synthesis due to several key features. acs.orgmdpi.com
The design principles for incorporating tetrazoles like this compound into MOFs revolve around its potential function as a structural linker. To be used in this way, the base molecule would require further functionalization with connecting groups, such as carboxylates or other pyridyl moieties, on its phenyl rings.
Key design principles include:
Multidentate Coordination: The tetrazole ring itself can act as a versatile coordination site. Its deprotonated form can bridge multiple metal centers, facilitating the formation of robust and stable 3D frameworks. mdpi.com
Structural Versatility: The varied coordination modes of the tetrazole ring allow for the construction of MOFs with diverse topologies and channel structures. rsc.orgrsc.org
Functional Pore Decoration: The nitrogen-rich surface of the pores in tetrazole-based MOFs can create specific active sites. acs.org For a linker derived from this compound, the fluorine atoms would line the pore walls, potentially enhancing selectivity for the adsorption of specific molecules like CO₂. rsc.org
High Stability: The strong metal-nitrogen bonds formed with tetrazole ligands can impart high thermal and chemical stability to the resulting MOF structures. acs.org
| Principle | Description | Potential Impact of this compound linker |
| Linker Geometry | The geometry and rigidity of the organic linker dictate the overall network topology. | The diaryl tetrazole core provides a rigid, angled structure for predictable framework assembly. |
| Coordination Mode | Tetrazoles offer multiple nitrogen atoms (N1, N2, N4) for metal binding, leading to diverse structural outcomes. mdpi.comrsc.org | As a 2-substituted tetrazole, coordination would primarily involve the N4 atom, offering directional bonding. arkat-usa.org |
| Pore Functionalization | The chemical groups on the linker project into the MOF pores, defining their chemical environment. | The fluorophenyl group would introduce fluorine atoms into the pores, modifying surface polarity and adsorption properties. |
| Framework Stability | Strong metal-ligand bonds enhance the thermal and chemical robustness of the MOF. | The tetrazole-metal bond is known to contribute to high framework stability. acs.org |
The unique electronic and structural properties of this compound make it a promising ligand for both homogeneous and heterogeneous catalysis.
In homogeneous catalysis , soluble metal complexes are used to catalyze reactions in the liquid phase. The design of the ligand is critical for controlling the catalyst's activity, selectivity, and stability. For a complex involving this compound, the key design features would be:
Electronic Tuning: The electron-withdrawing nature of the fluorine atom on the phenyl ring can modulate the electron density at the coordinated metal center. This electronic tuning is a classic strategy for optimizing catalytic performance. acs.org
Steric Control: The two aryl groups provide significant steric bulk around the metal center, which can influence substrate approach and selectivity.
In heterogeneous catalysis , the catalyst is in a different phase from the reactants, which simplifies its separation and reuse. MOFs are excellent platforms for heterogeneous catalysis. nih.govresearchgate.net By incorporating a ligand derived from this compound into a MOF, one could design a solid catalyst where:
Active sites are well-defined: The metal nodes of the MOF can serve as uniform, single-site catalytic centers. researchgate.net
The catalyst is stable and reusable: The robust crystalline structure of the MOF provides high stability. acs.org
Functionality is tunable: The coordinated environments of the metal centers, influenced by the tetrazole ligand, play a vital role in their catalytic activities. scielo.brscielo.br The presence of both Lewis acidic metal sites and potentially Lewis basic nitrogen atoms in the framework can enable bifunctional catalysis for cascade reactions. nih.gov
Precursor for Energetic Materials Research (Theoretical/Structural Design)
Nitrogen-rich heterocycles are a cornerstone of modern energetic materials research. Compounds with high nitrogen content tend to have large, positive heats of formation and decompose to produce a large volume of N₂ gas, releasing significant energy. The tetrazole ring, with a nitrogen content of 80%, is an ideal scaffold for designing such materials. researchgate.net
The theoretical design of energetic materials based on the this compound structure involves the introduction of explosophoric groups, primarily the nitro group (-NO₂), onto the aryl rings. Computational studies using density functional theory (DFT) are often employed to predict the performance of these hypothetical molecules. researchgate.netresearchgate.net Key predicted properties include:
Heat of Formation (HOF): A higher positive HOF generally correlates with higher energy content.
Density (ρ): Higher density is crucial for detonation performance.
Detonation Velocity (D) and Pressure (P): These are the primary metrics for the power of an explosive.
Theoretical studies on related nitro-substituted azoles show that increasing the number of nitro groups significantly increases the density and heat of formation, leading to excellent predicted detonation properties. researchgate.net For instance, some designed tetrazole derivatives show theoretical detonation velocities over 8 km/s and pressures around 32 GPa. researchgate.net The this compound molecule serves as a stable, high-nitrogen backbone that could be systematically functionalized to create a family of new energetic compounds with tailored properties.
| Compound Class | Key Structural Feature | Typical Predicted Detonation Velocity (D) | Typical Predicted Detonation Pressure (P) |
| Nitro-Tetrazoles | Tetrazole ring with -NO₂ groups | > 8.0 km/s researchgate.net | ~32 GPa researchgate.net |
| Nitro-Triazoles | Triazole ring with -NO₂ groups | ~ 9.1 km/s researchgate.net | ~36 GPa researchgate.net |
| Di-s-tetrazines | Fused tetrazine rings with -NO₂ groups | > 8.8 km/s researchgate.net | > 34 GPa researchgate.net |
| TNT (Trinitrotoluene) | Benzene ring with -CH₃ and -NO₂ groups | 6.9 km/s | 19 GPa |
| RDX | Saturated N-heterocycle with -NO₂ groups | 8.7 km/s | 34 GPa |
Note: Data for nitro-azoles are from theoretical calculations on designed molecules and serve as a benchmark for the potential of this class of compounds.
Integration into Advanced Organic Materials (e.g., optoelectronic devices – theoretical design)
The this compound structure possesses an extended π-conjugated system spanning the two aryl rings and the central heterocycle. This inherent electronic structure makes it a candidate for theoretical exploration as a building block for advanced organic materials, particularly in the field of optoelectronics.
The design of organic materials for applications like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors relies on the precise tuning of electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The introduction of fluorine atoms is a well-established strategy in materials chemistry for this purpose.
Theoretically, incorporating the this compound unit into a larger conjugated polymer or a small molecule for an organic electronic device could offer several advantages:
Tuning of Energy Levels: The strongly electronegative fluorine atom can lower both the HOMO and LUMO energy levels, which can improve air stability and affect the open-circuit voltage in solar cells.
Enhanced Intermolecular Interactions: Fluorine substitution can influence molecular packing in the solid state, which is critical for charge transport.
Improved Stability: Fluorinated organic materials often exhibit enhanced thermal and photochemical stability.
While specific research on this compound for optoelectronics is not prominent, the principles are drawn from extensive work on other fluorinated aromatic and heterocyclic compounds used in the field.
Bioisosteric Replacement Strategies in Medicinal Chemistry (Theoretical Framework, not clinical)
The theoretical basis for this replacement lies in several key similarities between the 5-substituted-1H-tetrazole anion and the carboxylate anion at physiological pH:
Acidity: The pKa of the N-H proton on a 5-substituted tetrazole is similar to that of a carboxylic acid, meaning it will be similarly deprotonated at physiological pH. researchgate.net
Stereoelectronics: Both groups are planar, and the negative charge is delocalized over several atoms (the two oxygen atoms in a carboxylate and the four nitrogen atoms in a tetrazole).
Hydrogen Bonding: The tetrazole ring's nitrogen atoms can act as hydrogen bond acceptors, mimicking the interactions of a carboxylate. acs.orgnih.gov
Replacing a carboxylic acid with a tetrazole ring in a drug candidate can theoretically offer several advantages, such as increased metabolic stability and improved lipophilicity, which can enhance cell membrane permeability. researchgate.net While the 2-substituted isomer, this compound, does not have the acidic proton, its 1H-tautomer does. Furthermore, the 2,5-disubstituted scaffold itself is a common feature in medicinal chemistry, where the tetrazole acts as a stable, metabolically resistant core that correctly orients the key pharmacophoric groups (the phenyl and 4-fluorophenyl rings) for interaction with a biological target.
| Property | Carboxylic Acid (-COOH) | 5-Substituted-1H-Tetrazole | Rationale for Bioisosteric Similarity |
| Acidity (pKa) | ~3-5 | ~4.5-5.5 | Both are acidic and exist as anions at physiological pH. researchgate.net |
| Structure | Planar carboxylate group | Planar tetrazole ring | Similar spatial arrangement of atoms. researchgate.net |
| Charge Delocalization | Over two oxygen atoms | Over four nitrogen atoms | Similar distribution of negative charge. |
| Lipophilicity | Generally lower | Generally higher | Can improve membrane permeability. researchgate.net |
| Metabolic Stability | Can undergo reduction or conjugation | Ring is generally resistant to metabolic degradation. | Potentially longer biological half-life. |
Supramolecular Assembly and Self-Assembled Systems (Academic Focus)
The field of supramolecular chemistry, which examines the organization of molecules into larger, well-defined structures through non-covalent interactions, provides a critical framework for understanding the behavior of this compound. The specific arrangement of phenyl and fluorophenyl rings, along with the nitrogen-rich tetrazole core, dictates the formation of complex, self-assembled systems in the solid state. Research into structurally analogous compounds offers significant insights into the non-covalent forces that govern the crystal packing and, consequently, the material properties of this tetrazole derivative.
Table 1: Potential Non-Covalent Interactions in the Supramolecular Assembly of this compound
This table outlines the types of intermolecular interactions that are likely to play a significant role in the self-assembly of this compound, based on findings from structurally similar compounds.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance in Assembly |
| Hydrogen Bond | C-H | N (tetrazole) | 2.2 - 2.8 | Directional control, formation of chains and networks. |
| Halogen Bond | C-F | N (tetrazole) / π-system | 2.8 - 3.2 | Stabilization of crystal packing. |
| π-π Stacking | Phenyl Ring | Phenyl/Fluorophenyl Ring | 3.3 - 3.8 | Formation of columnar structures. |
| C-H···π Interaction | C-H | Phenyl/Fluorophenyl Ring | 2.5 - 2.9 | Contribution to lattice energy and packing efficiency. |
| C-H···F Interaction | C-H | F | 2.3 - 2.7 | Directional influence on molecular arrangement. scirp.org |
Table 2: Illustrative Crystallographic Parameters from Related Phenyl-Tetrazole Structures
The following table presents representative crystallographic data from analogous compounds, which can be used to infer the likely structural characteristics of this compound.
| Parameter | Value | Implication for Supramolecular Structure |
| Dihedral Angle (Tetrazole/Phenyl) | ~50-60° | A significant twist between the rings can influence the potential for intramolecular versus intermolecular interactions. scirp.org |
| Dihedral Angle (Phenyl/Fluorophenyl) | ~60-70° | A large angle between the aromatic rings can prevent close co-facial π-stacking, favoring edge-to-face or offset arrangements. scirp.org |
| Shortest Intermolecular Contacts | H···H, H···C, H···F | These contacts often represent the most significant contributions to the crystal packing, indicating the prevalence of van der Waals forces and weak hydrogen bonds. nih.gov |
The collective effect of these non-covalent interactions results in a highly ordered, three-dimensional supramolecular network. The precise geometry and strength of these interactions are sensitive to crystallization conditions, which can sometimes lead to the formation of different crystalline forms, or polymorphs, each with unique physical properties. Understanding and controlling the supramolecular assembly of this compound is therefore a key area of academic research, with implications for the rational design of new materials with tailored optical, electronic, and mechanical characteristics.
Exploration of Biological Target Interactions: Theoretical and Mechanistic Perspectives
Molecular Docking and Virtual Screening for Receptor Binding Prediction
Molecular docking and virtual screening are foundational computational techniques used to predict how a ligand, such as 2-(4-fluorophenyl)-5-phenyl-2H-tetrazole, might bind to a protein's active site. researchgate.netnih.gov These methods are instrumental in identifying potential biological targets and elucidating the specific intermolecular interactions that stabilize the protein-ligand complex. researchgate.netnih.gov
While specific docking studies on this compound are not extensively documented in publicly available literature, research on structurally similar tetrazole derivatives provides a clear blueprint for how such an analysis would proceed and the types of interactions that are critical for binding. For instance, molecular docking studies on 1,5-disubstituted tetrazole analogs have been crucial in identifying their potential as inhibitors of specific enzymes. In a study of 1-{4-(Methylsulfonyl)phenyl}-5-phenyl-1H-tetrazole, docking simulations with the cyclooxygenase-2 (COX-2) enzyme revealed key binding interactions. yu.edu.jo Similarly, a series of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles were designed as microtubule destabilizers, and docking studies showed their binding to the colchicine (B1669291) site of tubulin. nih.gov These studies demonstrate that the tetrazole ring is not merely a scaffold but an active participant in binding, often forming crucial hydrogen bonds. nih.gov
Virtual screening of libraries containing tetrazole moieties has also been used to identify novel inhibitors. For example, thiazole-tetrazole hybrid glycosides have been screened against cyclin-dependent kinase 2 (CDK2), a key target in cancer therapy, revealing candidates with high binding affinity. nih.gov
Table 1: Representative Molecular Docking Data for Structurally Related Tetrazole Analogs
| Compound/Analog | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| 1-{4-(Methylsulfonyl)phenyl}-5-phenyl-1H-tetrazole | Cyclooxygenase-2 (COX-2) | - | Arg513, His90, Val523 | yu.edu.jo |
| 1-(4-methoxyphenyl)-5-(4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl)-1H-tetrazole | Tubulin (Colchicine site) | -8.1 | Asnβ258, Lysβ352, Alaβ317 | nih.gov |
| Thiazole-tetrazole hybrid | Cyclin-Dependent Kinase 2 (CDK2) | - | - | nih.gov |
| 2-(2-(5-phenyl-1H-tetrazol-1-yl) ethyl)-1,2-thiazetidine 1,1-dioxide derivative | Bacterial Proteins | -8.1 to -9.0 | - | ajchem-a.com |
These examples highlight that the phenyl and fluorophenyl groups of this compound would be expected to engage in hydrophobic and π-stacking interactions, while the tetrazole nitrogens act as key hydrogen bond acceptors. nih.gov The fluorine atom itself can participate in favorable orthogonal multipolar C–F···C=O interactions, potentially enhancing binding affinity significantly. nih.gov
Molecular Dynamics Simulations of Protein-Ligand Complexes
Molecular Dynamics (MD) simulations offer a powerful method to study the dynamic behavior of a protein-ligand complex over time, providing insights that are inaccessible through static docking models. nih.govresearchgate.net For a compound like this compound, MD simulations would be used to assess the stability of its docked pose within a receptor's binding site.
By simulating the movements of the ligand, the protein, and surrounding solvent molecules, MD can confirm whether the key interactions predicted by docking are maintained. researchgate.net It can also reveal conformational changes in the protein upon ligand binding, the role of water molecules in mediating interactions, and provide a more accurate estimation of binding free energies. escholarship.org
Studies on related heterocyclic compounds illustrate the utility of this approach. For example, MD simulations have been used to investigate the disruption of tau hexapeptide oligomers by inhibitors, revealing significant conformational changes induced by the ligand. nih.gov In another study, MD simulations of quinazoline-triamine derivatives bound to the EGFR tyrosine kinase active site were performed to confirm the stability of the binding mode and hydrogen bond interactions over the simulation period. nih.gov These simulations showed that the ligand remained stably bound in the active site, validating the docking results. nih.gov Analysis of the simulation trajectory for a complex of this compound would likely focus on the root-mean-square deviation (RMSD) of the ligand to measure its stability and the persistence of hydrogen bonds and hydrophobic contacts over time.
Pharmacophore Modeling and Ligand-Based Design Principles (Theoretical)
When the three-dimensional structure of a biological target is unknown, ligand-based design methods such as pharmacophore modeling become essential. nih.gov A pharmacophore model is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific target. These features typically include hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. nih.gov
For this compound, a theoretical pharmacophore model could be developed based on a set of known active molecules targeting a particular receptor. The key features would likely include:
Two aromatic/hydrophobic regions corresponding to the phenyl and 4-fluorophenyl rings.
One or more hydrogen bond acceptor features associated with the nitrogen atoms of the tetrazole ring.
A review on the development of 5-lipoxygenase (5-LOX) inhibitors describes the creation of a pharmacophore model based on several classes of non-redox inhibitors. nih.gov This model consisted of two hydrogen bond acceptors, two hydrophobic groups, and an aromatic ring, which successfully guided the design of new potential inhibitors. nih.gov Similarly, the tetrazole ring in this compound is often employed as a bioisostere of a carboxylic acid group, meaning it mimics the steric and electronic properties of the carboxylate, particularly its ability to act as a strong hydrogen bond acceptor. ajchem-a.com This principle is a cornerstone of ligand-based design, allowing medicinal chemists to replace a metabolically liable group (like a carboxylic acid) with a more stable one (like a tetrazole) while retaining the necessary pharmacophoric features for biological activity.
Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches for Enzyme Active Site Interactions
To gain a highly accurate understanding of interactions within an enzyme's active site, especially those involving bond-making, bond-breaking, or significant electronic polarization, hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) methods are employed. This approach treats the most critical part of the system (the ligand and the immediate interacting residues of the active site) with quantum mechanics (QM), which provides a detailed and accurate description of electronic structure. The rest of the protein and solvent are treated with the computationally less expensive molecular mechanics (MM) force field.
For this compound, a QM/MM study would be ideal for analyzing the precise nature of the interactions between the fluorophenyl group and the enzyme backbone or the electronic contributions of the tetrazole ring to binding. A DFT study on the structurally analogous compound 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (B15214103) calculated properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and the Molecular Electrostatic Potential (MEP) surface. ajchem-a.com The MEP analysis revealed that the nitrogen atoms of the heterocyclic ring are the most negative region, identifying them as the likely binding sites for electrophilic attack or hydrogen bond donation from the protein. ajchem-a.com A QM/MM simulation would embed these electronic details within the full protein environment to provide a more realistic model of the interaction energies and reaction pathways.
Binding Affinity Prediction via Computational Methods (Theoretical)
Predicting the binding affinity (often expressed as the dissociation constant, Kd, the inhibition constant, Ki, or the free energy of binding, ΔG) is a primary goal of computational drug design. researchgate.net Several theoretical methods are used for this purpose.
Scoring Functions in Molecular Docking: Molecular docking programs use scoring functions to rank different binding poses and estimate binding affinity. These scores, often expressed in units of kcal/mol, provide a rapid assessment of potential ligands. For example, a molecular docking study of a fluorinated pyrazole (B372694) derivative against the human estrogen alpha receptor reported a binding affinity of -10.61 kcal/mol and a predicted inhibition constant (Ki) of 16.71 nM. semanticscholar.org
MM-PBSA/GBSA: The Molecular Mechanics Poisson-Boltzmann Surface Area (or Generalized Born Surface Area) method is a more rigorous approach applied to snapshots from an MD simulation. It calculates the free energy of binding by combining the molecular mechanics energy of the complex with solvation energies calculated using continuum solvent models. This method provides a more accurate prediction than docking scores alone.
Free Energy Perturbation (FEP) and Thermodynamic Integration (TI): These are the most computationally intensive and theoretically rigorous methods for calculating relative binding affinities. They involve creating a non-physical, alchemical pathway to "transform" one ligand into another within the binding site, allowing for the precise calculation of the free energy difference between them.
For this compound, these methods could be used to theoretically compare its binding affinity to that of a non-fluorinated analog, thereby quantifying the energetic contribution of the fluorine substitution.
Design Strategies for Modulating Protein-Ligand Interactions (Theoretical)
Theoretical and computational methods are central to devising strategies for modulating protein-ligand interactions to improve a compound's potency, selectivity, and pharmacokinetic properties.
Structure-Based Design and Bioisosterism: A key strategy involves using a known ligand-protein complex as a starting point. In the development of microtubule destabilizers, researchers designed 1H-tetrazole derivatives as analogs of the compound XRP44X. nih.gov By replacing a part of the original molecule with a tetrazole ring (a bioisosteric replacement), they aimed to improve properties while maintaining the core binding interactions. The tetrazole introduced new hydrogen bonding opportunities with residues Asnβ258 and Lysβ352, enhancing binding. nih.gov The tetrazole moiety is also frequently used as a bioisostere for cis-amide bonds in peptidomimetics. yu.edu.jo
Exploiting Specific Interactions: The introduction of fluorine is a well-established strategy to enhance binding affinity. nih.gov Computational tools like Fluorine Mapping (FMAP) can predict locations in a binding pocket where a fluorine substitution on the ligand would be favorable. nih.gov The 4-fluoro substituent on this compound is strategically placed to potentially form strong, stabilizing orthogonal multipolar interactions with backbone carbonyl groups (C–F···C=O) of a target protein, a feature that can lead to a significant improvement in binding affinity. nih.gov
Allosteric Modulation: Instead of targeting the primary (orthosteric) binding site, an alternative strategy is to design ligands that bind to a different, allosteric site on the protein. escholarship.org Binding at an allosteric site can induce a conformational change in the protein that modulates the function of the active site. escholarship.org Computational methods, particularly probe-based MD simulations, can be used to identify these potential allosteric pockets on a target's surface. escholarship.org
These computational strategies provide a rational framework for the iterative process of lead optimization, guiding the synthesis of new analogs, such as derivatives of this compound, with improved biological activity.
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-(4-Fluoro-phenyl)-2H-tetrazole-5-carboxylic acid |
| 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole |
| 1-{4-(Methylsulfonyl)phenyl}-5-phenyl-1H-tetrazole |
| 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles |
| Thiazole-tetrazole hybrid glycosides |
| 2-(2-(5-phenyl-1H-tetrazol-1-yl) ethyl)-1,2-thiazetidine 1,1-dioxide |
| 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole |
| Quinazoline-triamine derivatives |
| XRP44X |
| Arachidonic acid |
| Prostaglandins |
| Thromboxanes |
| 5-lipoxygenase (5-LOX) |
Emerging Methodologies and Future Research Directions
Integration of Artificial Intelligence and Machine Learning in Tetrazole Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis and drug discovery by offering predictive power that can significantly accelerate research and development. nih.govnih.gov
Table 1: Comparison of Retrosynthesis Prediction Models
| Model Type | Description | Advantages | Limitations |
| Template-Based | Utilizes a predefined library of reaction templates to identify possible disconnections. | High accuracy for known reaction types. | Limited to the scope of the predefined templates; may not discover novel pathways. nih.gov |
| Semi-Template-Based | Combines template-based approaches with some degree of flexibility to recognize related but not identical transformations. | Balances accuracy with some novelty. | Can be computationally intensive. |
| Template-Free | Learns the principles of chemical reactivity directly from data without explicit reaction templates. | Capable of proposing truly novel and unconventional synthetic routes. nih.gov | May generate less plausible or lower-yield predictions; requires large and diverse training datasets. nih.gov |
The development of these predictive models involves training algorithms on large datasets of compounds with known properties. chemrxiv.org The accuracy of these models is highly dependent on the quality and diversity of the training data. While ML models show great promise, challenges such as the "missing fragment problem" (where the model encounters a chemical feature not present in its training data) need to be addressed to ensure their reliability in predicting the properties of novel tetrazole architectures. researchgate.net
High-Throughput Experimentation (HTE) in Synthetic Optimization
High-Throughput Experimentation (HTE) involves the parallel execution of a large number of chemical reactions, allowing for the rapid screening of various reaction parameters such as catalysts, solvents, and temperatures. nih.govseqens.com This approach is particularly valuable for optimizing the synthesis of tetrazoles, where reaction conditions can significantly influence yield and purity. acs.org
The application of HTE in the pharmaceutical industry has demonstrated its ability to accelerate reaction optimization and explore a wider range of chemical space than traditional one-factor-at-a-time methods. acs.org For the synthesis of 2-(4-fluorophenyl)-5-phenyl-2H-tetrazole, HTE could be employed to rapidly identify the optimal conditions for the key cyclization step, potentially leading to higher yields and reduced production costs. chemrxiv.org The integration of laboratory automation with custom software allows for the efficient design, execution, and analysis of these large experimental arrays. acs.org
Table 2: Key Parameters for HTE in Tetrazole Synthesis Optimization
| Parameter | Description | Potential Impact on Synthesis |
| Catalyst | Screening of various metal-based or organocatalysts. | Can significantly affect reaction rate and selectivity. |
| Solvent | Evaluation of a wide range of solvents with different polarities and boiling points. | Influences reactant solubility and reaction kinetics. |
| Temperature | Testing a broad temperature range for the reaction. | Can impact reaction rate and the formation of byproducts. |
| Reagent Stoichiometry | Varying the molar ratios of the starting materials. | Can optimize conversion and minimize waste. |
| Base/Acid | Screening of different bases or acids as additives or catalysts. | Can be crucial for activating substrates or neutralizing byproducts. |
Flow Chemistry and Continuous Processing in Tetrazole Synthesis
Flow chemistry, or continuous processing, offers several advantages over traditional batch synthesis, particularly for reactions that are hazardous or difficult to scale up. core.ac.ukmit.edu In a flow reactor, small amounts of reagents are continuously mixed and reacted in a tube or channel, providing excellent control over reaction parameters and enhancing safety. core.ac.uk
The synthesis of tetrazoles often involves the use of azides, which can be explosive, and the generation of hydrazoic acid, which is highly toxic. core.ac.ukmit.edu Continuous flow synthesis minimizes these risks by keeping the volume of hazardous materials at any given time very low. core.ac.uk This technology has been successfully applied to the synthesis of 5-substituted tetrazoles and 1,5-disubstituted tetrazoles, demonstrating its potential for the safe and efficient production of compounds like this compound. mit.eduacs.org Flow chemistry also allows for rapid heating and cooling, precise control of residence time, and easier integration of in-line purification and analysis, leading to higher yields and purity. researchgate.net
Challenges in Accessing Novel Tetrazole Architectures
Despite significant advances in synthetic methodologies, the synthesis of novel and complex tetrazole architectures remains a challenge. rug.nlnih.gov One of the primary hurdles is the late-stage introduction of the tetrazole ring, which is the common strategy but can be problematic for complex molecules with sensitive functional groups. researchgate.netbeilstein-archives.orgnih.gov
A promising alternative approach involves the use of pre-functionalized tetrazole building blocks that can be incorporated into larger molecules through various chemical reactions. rug.nlresearchgate.netbeilstein-archives.orgnih.gov However, the synthesis of these building blocks, such as tetrazole aldehydes, can be challenging. rug.nlresearchgate.netbeilstein-archives.orgnih.gov Furthermore, the inherent electronic properties of the tetrazole ring can influence the reactivity of adjacent functional groups, complicating synthetic design. Overcoming these challenges will require the development of new synthetic methods that are both robust and versatile, allowing for the efficient construction of a wider range of tetrazole-containing molecules. rug.nlresearchgate.netbeilstein-archives.orgnih.gov
Interdisciplinary Research Frontiers in Chemistry, Materials Science, and Computational Biology (Theoretical)
The unique properties of the tetrazole ring make it a valuable component in various scientific disciplines beyond medicinal chemistry. nih.gov The future of tetrazole research lies at the intersection of chemistry, materials science, and computational biology.
In materials science , the high nitrogen content and planar structure of the tetrazole ring are of interest for the development of high-energy materials and nitrogen-rich polymers. nih.gov Theoretical studies can predict the energetic properties and stability of novel tetrazole-based materials, guiding their synthesis and characterization.
In computational biology , the tetrazole moiety is often used as a bioisostere for the carboxylic acid group in drug design. nih.govbeilstein-journals.org Theoretical calculations and molecular modeling can provide insights into how tetrazole-containing molecules interact with biological targets such as proteins and enzymes. nih.govacs.orgresearchgate.net For instance, computational docking studies can predict the binding affinity and mode of interaction of a compound like this compound with a specific receptor, aiding in the design of more potent and selective drug candidates. researchgate.netnih.gov The integration of theoretical chemistry with experimental studies will be crucial for understanding the structure-property relationships of tetrazoles and for designing new molecules with desired functions. cornell.edu
Unexplored Reactivity Modes and Transformative Discoveries
The field of tetrazole chemistry is dynamic, with ongoing research continually pushing the boundaries of what is known. For this compound, a compound situated within the broader class of 2,5-diaryl-2H-tetrazoles, the horizon of potential reactivity is expanding. While much has been established, significant opportunities for transformative discoveries lie in the exploration of novel reaction paradigms. These include harnessing photochemical energy to access new intermediates, developing innovative catalytic systems for previously inaccessible bond formations, and utilizing the unique electronic properties of the tetrazole ring in unconventional ways.
Future research is poised to move beyond traditional synthetic modifications and delve into reactivity modes that could redefine the utility of this class of compounds. The following sections detail some of the most promising areas of unexplored reactivity and potential for transformative discoveries.
Photoactivated Reactivity: The Frontier of "Photoclick" Chemistry
A particularly compelling and underexplored area for 2,5-diaryl-2H-tetrazoles, including this compound, is their use in photoactivated or "photoclick" reactions. nih.gov This methodology leverages the inherent photosensitivity of the tetrazole ring, which can undergo light-induced cleavage. nih.gov Upon irradiation with UV light, 2,5-diaryl tetrazoles can extrude molecular nitrogen to generate highly reactive nitrile imine intermediates. These 1,3-dipoles can then be trapped in situ by various dipolarophiles, such as alkenes, to form new heterocyclic structures, often with high fluorescence, which is advantageous for sensing applications. nih.gov
The general stability of 2,5-diaryl tetrazoles in the absence of light, combined with the ability to trigger a reaction with spatio-temporal control using a light source, makes this a powerful tool for various applications, from materials science to chemical biology. nih.gov While the fundamental principle of this photo-induced 1,3-dipolar cycloaddition has been recognized, its full potential remains largely untapped. nih.gov
Future research directions in this area are expected to focus on several key aspects:
Expansion of the Dipolarophile Scope: Investigating a wider array of trapping agents beyond simple alkenes to synthesize more complex and diverse molecular scaffolds.
Wavelength-Specific Activation: Developing derivatives of this compound that can be activated by specific wavelengths of light, including in the visible or near-infrared range, to enhance biocompatibility and reduce potential photodamage in biological systems. nih.gov
Asymmetric Photoclick Reactions: The development of chiral catalysts or auxiliaries that can control the stereochemistry of the resulting cycloadducts from the nitrile imine intermediate would be a significant breakthrough.
Interactive Table: Future Research in Photoactivated Tetrazole Chemistry
| Research Area | Objective | Potential Impact |
|---|---|---|
| Novel Dipolarophile Screening | To broaden the range of accessible heterocyclic products. | Discovery of new molecular scaffolds with unique properties. |
| Red-Shifted Photoactivation | To enable applications in biological systems with deeper tissue penetration and lower phototoxicity. nih.gov | Advancements in in-vivo imaging and targeted therapy. |
| Catalytic Asymmetric Variants | To control the three-dimensional structure of the products. | Access to enantiomerically pure compounds for pharmaceutical applications. |
Catalytic C-H Functionalization: A Paradigm Shift in Synthesis
A transformative wave in modern organic synthesis is the direct functionalization of carbon-hydrogen (C-H) bonds. ethz.ch For this compound, the aryl rings represent a prime target for such transformations. While classical electrophilic aromatic substitution is possible, the development of catalytic systems that can selectively activate and functionalize specific C-H bonds on either the 4-fluorophenyl or the 5-phenyl ring would open up unprecedented avenues for derivatization.
The exploration of transition-metal catalysis, particularly with palladium, copper, and rhodium, is a burgeoning field for azole-containing compounds. nih.gov These methods offer the potential for reactions that are difficult or impossible to achieve through traditional means. Unexplored possibilities for this compound include:
Directed C-H Activation: Utilizing the nitrogen atoms of the tetrazole ring as a directing group to selectively functionalize the ortho-positions of the phenyl rings. This could enable the introduction of a wide range of substituents, including alkyl, aryl, and heteroatom groups.
Photoredox Catalysis: The combination of photoredox catalysis with transition-metal catalysis can enable C-H functionalization reactions under exceptionally mild conditions. acs.org This dual catalytic approach could be used to forge new carbon-carbon or carbon-heteroatom bonds on the aryl rings of the title compound, using radical intermediates generated under visible light irradiation. acs.org
Nanomaterial-Based Catalysis: The use of catalysts based on nanomaterials is an emerging green chemistry approach. rsc.org Developing magnetic nanoparticles or other nanostructured catalysts for the C-H functionalization of tetrazoles could lead to highly efficient and recyclable catalytic systems. rsc.org
Interactive Table: Potential Catalytic C-H Functionalization Reactions
| Catalytic Strategy | Target Transformation | Potential Functional Groups to Introduce |
|---|---|---|
| Directed C-H Activation (e.g., Pd, Rh) | Ortho-arylation or alkylation of the phenyl rings. | Aryl, alkyl, vinyl, cyano |
| Photoredox Catalysis | Trifluoromethylation, acylation, or amination of the aryl rings. acs.org | -CF3, -C(O)R, -NR2 |
| Nanocatalysis | Green and recyclable C-C and C-X bond formations. rsc.org | Various, depending on the specific nanocatalyst design. |
Unconventional Transformations of the Tetrazole Ring
Beyond functionalization of the appended aryl groups, the tetrazole ring itself possesses latent reactivity that is yet to be fully harnessed. While its stability is a hallmark, under specific conditions, it can participate in transformative reactions.
Ring-Opening and Rearrangement Cascades: Subjecting this compound to high temperatures or specific catalytic conditions could induce ring-opening or rearrangement reactions to form other heterocyclic systems. For instance, the decomposition of tetrazoles in flow reactors has shown unusual rate accelerations, hinting at unexplored reactivity under such conditions. nih.govbeilstein-journals.org The controlled fragmentation and reassembly of the tetrazole core could provide access to novel nitrogen-containing scaffolds that would be difficult to synthesize otherwise.
Tetrazoles as Ligands in Novel Catalysis: The nitrogen-rich tetrazole ring is an excellent metal coordinator. acs.orgnih.gov While this property is exploited in medicinal chemistry for binding to metalloenzymes, its application in homogeneous catalysis is an area ripe for discovery. This compound could serve as a unique ligand in transition-metal catalysis, potentially enabling new types of asymmetric transformations due to its specific steric and electronic profile.
The exploration of these and other novel reactivity modes will undoubtedly lead to transformative discoveries, expanding the chemical toolbox for the synthesis and application of this compound and related compounds in fields ranging from materials science to drug discovery. nih.gov
Q & A
Q. What are the standard synthetic protocols for 2-(4-fluorophenyl)-5-phenyl-2H-tetrazole, and how can reaction progress be monitored?
Answer: The compound is typically synthesized via cycloaddition reactions between azides and nitriles. For example, tetrazole derivatives are often prepared using sodium azide and nitriles under acidic conditions (e.g., HCl or NH₄Cl) in solvents like DMF or ethanol at elevated temperatures (80–100°C). Reaction progress is monitored via TLC (thin-layer chromatography) using UV visualization or iodine staining. Post-reaction, the product is isolated via vacuum filtration, followed by recrystallization from ethanol or acetonitrile to achieve purity >95% .
Q. Which spectroscopic and crystallographic methods are critical for structural confirmation of this tetrazole derivative?
Answer:
- 1H/13C NMR : Confirm substitution patterns (e.g., fluorophenyl vs. phenyl groups) and tetrazole ring protonation state.
- X-ray crystallography : Use programs like SHELX (SHELXL for refinement) to resolve bond lengths, angles, and intermolecular interactions. ORTEP-3 or WinGX can generate thermal ellipsoid plots to visualize disorder .
- FT-IR : Verify tetrazole ring vibrations (e.g., C=N stretching at ~1600 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹) .
Advanced Research Questions
Q. How can discrepancies in crystallographic refinement (e.g., high R-factors) be resolved for this compound?
Answer: High R-factors often arise from disordered solvent molecules or anisotropic thermal motion. Strategies include:
Q. What computational approaches are used to predict the biological activity of this compound derivatives?
Answer:
- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structural features with anti-proliferative activity (e.g., against MCF-7 cells).
- Molecular docking (AutoDock Vina) : Dock derivatives into target receptors (e.g., Polo-like kinase 1) to assess binding affinity. Validate with MD simulations (GROMACS) to study ligand-receptor stability .
- Pharmacokinetic analysis : Apply SwissADME to evaluate Lipinski’s Rule of Five and BBB permeability for drug-likeness .
Q. How can conflicting data in spectroscopic vs. crystallographic analyses be reconciled?
Answer:
- Dynamic proton exchange : NMR may show averaged signals for tautomeric forms, while crystallography captures a single conformation. Use low-temperature NMR (-40°C) to "freeze" tautomers.
- Hirshfeld surface analysis (CrystalExplorer) : Compare hydrogen bonding and π-π interactions in the solid state vs. solution-phase IR/NMR data .
Q. What strategies optimize the synthesis of analogs with enhanced stability or bioactivity?
Answer:
- Substituent tuning : Introduce electron-withdrawing groups (e.g., -CF₃) at the phenyl ring to enhance metabolic stability.
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 8 h) and improve yield by 15–20%.
- SPR (Surface Plasmon Resonance) : Screen analogs for target binding affinity to prioritize candidates for in vitro assays .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
